REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:16][C:17](=[O:19])[CH3:18])[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>C(OCC)(=O)C.C1COCC1.[Pd]>[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[S:5][C:4]([NH:16][C:17](=[O:19])[CH3:18])=[N:3][C:2]=2[CH3:1])=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C1=CC=C(C=C1)[N+](=O)[O-])NC(C)=O
|
Name
|
ethyl acetate THF
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC.C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature under an atmosphere of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is purged three times with nitrogen
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered through Celite™
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Type
|
FILTRATION
|
Details
|
filter material
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Type
|
WASH
|
Details
|
the catalyst is washed with tetrahydrofuran (600 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |